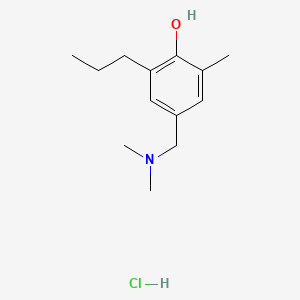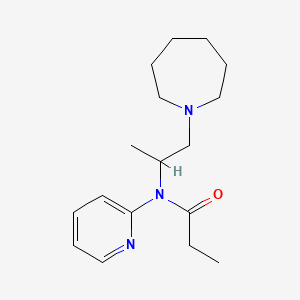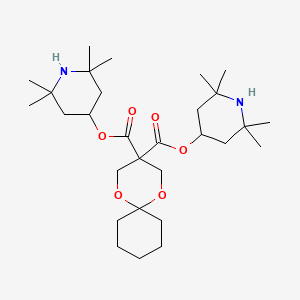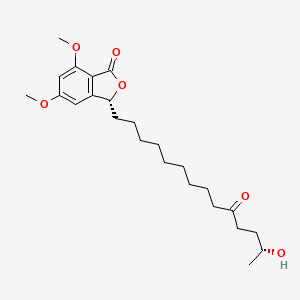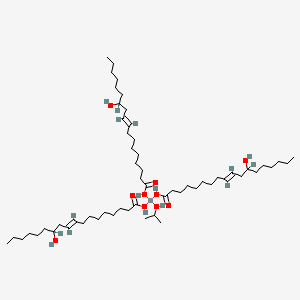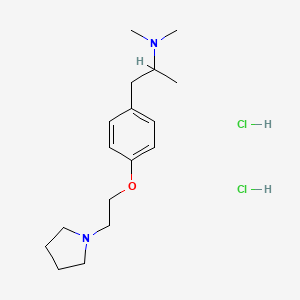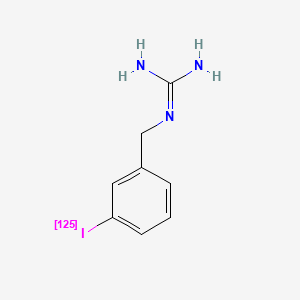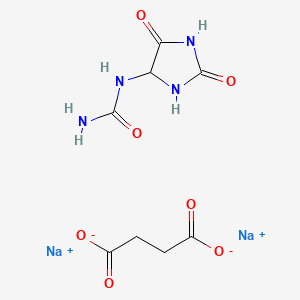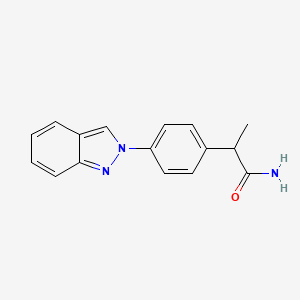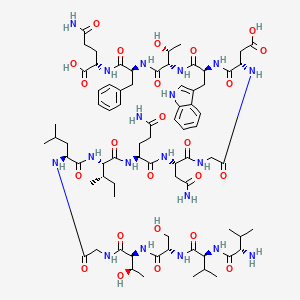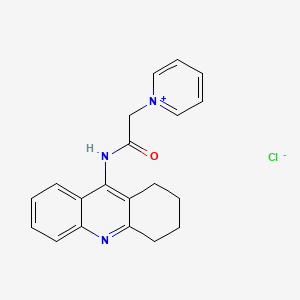
1-(2-Oxo-2-((1,2,3,4-tetrahydro-9-acridinyl)amino)ethyl)pyridinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Oxo-2-((1,2,3,4-tetrahydro-9-acridinyl)amino)ethyl)pyridinium chloride is a complex organic compound that features a pyridinium core linked to an acridine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Oxo-2-((1,2,3,4-tetrahydro-9-acridinyl)amino)ethyl)pyridinium chloride typically involves a multi-step process:
Formation of the Acridine Derivative: The initial step involves the synthesis of the acridine derivative. This can be achieved through the cyclization of N-phenylanthranilic acid under acidic conditions.
Amidation Reaction: The acridine derivative is then subjected to an amidation reaction with an appropriate amine to introduce the aminoethyl group.
Pyridinium Salt Formation: The final step involves the quaternization of the aminoethyl group with pyridine in the presence of a suitable alkylating agent, such as methyl chloride, to form the pyridinium chloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
1-(2-Oxo-2-((1,2,3,4-tetrahydro-9-acridinyl)amino)ethyl)pyridinium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Oxidized acridine derivatives.
Reduction: Reduced acridine derivatives.
Substitution: Substituted pyridinium salts.
Scientific Research Applications
1-(2-Oxo-2-((1,2,3,4-tetrahydro-9-acridinyl)amino)ethyl)pyridinium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-(2-Oxo-2-((1,2,3,4-tetrahydro-9-acridinyl)amino)ethyl)pyridinium chloride involves its interaction with specific molecular targets. In biological systems, it may intercalate into DNA, disrupting replication and transcription processes. It can also interact with enzymes, inhibiting their activity and leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A well-known fluorescent dye used in cell biology.
Proflavine: An acridine derivative with antimicrobial properties.
Quinacrine: An acridine derivative used as an antimalarial drug.
Uniqueness
1-(2-Oxo-2-((1,2,3,4-tetrahydro-9-acridinyl)amino)ethyl)pyridinium chloride is unique due to its combination of a pyridinium core and an acridine derivative, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
126740-43-0 |
|---|---|
Molecular Formula |
C20H20ClN3O |
Molecular Weight |
353.8 g/mol |
IUPAC Name |
2-pyridin-1-ium-1-yl-N-(1,2,3,4-tetrahydroacridin-9-yl)acetamide;chloride |
InChI |
InChI=1S/C20H19N3O.ClH/c24-19(14-23-12-6-1-7-13-23)22-20-15-8-2-4-10-17(15)21-18-11-5-3-9-16(18)20;/h1-2,4,6-8,10,12-13H,3,5,9,11,14H2;1H |
InChI Key |
LTPKDPDYGPNDNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)NC(=O)C[N+]4=CC=CC=C4.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


